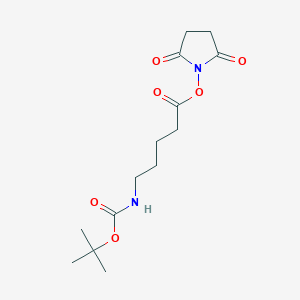
Boc-5-aminopentanoic NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-5-aminopentanoic NHS ester is a compound that contains an N-hydroxysuccinimide ester and a tert-butoxycarbonyl (t-Boc) protected amine group. This compound is commonly used as a linker in bioconjugation processes, where it facilitates the attachment of various molecules to proteins, oligonucleotides, and other amine-containing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-5-aminopentanoic NHS ester typically involves the reaction of Boc-5-aminopentanoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under mild conditions to ensure the stability of the t-Boc protecting group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Boc-5-aminopentanoic NHS ester undergoes several types of chemical reactions, including:
Substitution Reactions: The NHS ester reacts with primary amines to form stable amide bonds.
Deprotection Reactions: The t-Boc group can be removed under mild acidic conditions to yield a free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary amines, and the reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) at room temperature.
Deprotection Reactions: Mild acids such as trifluoroacetic acid (TFA) are used to remove the t-Boc group.
Major Products Formed
Substitution Reactions: The major product is an amide bond formed between the NHS ester and the primary amine.
Deprotection Reactions: The major product is a free amine after the removal of the t-Boc group.
Aplicaciones Científicas De Investigación
Boc-5-aminopentanoic NHS ester has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Boc-5-aminopentanoic NHS ester involves the formation of stable amide bonds through the reaction of the NHS ester with primary amines. The t-Boc group protects the amine functionality during the reaction and can be removed under mild acidic conditions to yield a free amine. This allows for selective and efficient bioconjugation .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminovaleric acid:
N-Hydroxysuccinimide esters: These esters are commonly used in bioconjugation but may not have the same stability and selectivity as Boc-5-aminopentanoic NHS ester.
Uniqueness
This compound is unique due to its dual functionality, combining the stability of the t-Boc protecting group with the reactivity of the NHS ester. This makes it a versatile and efficient linker for various bioconjugation applications .
Propiedades
Fórmula molecular |
C14H22N2O6 |
|---|---|
Peso molecular |
314.33 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C14H22N2O6/c1-14(2,3)21-13(20)15-9-5-4-6-12(19)22-16-10(17)7-8-11(16)18/h4-9H2,1-3H3,(H,15,20) |
Clave InChI |
QAENTERJKMCDPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC(=O)ON1C(=O)CCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


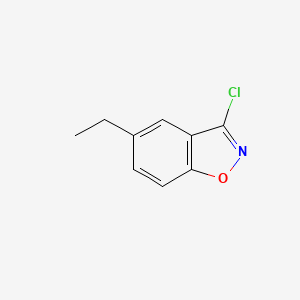
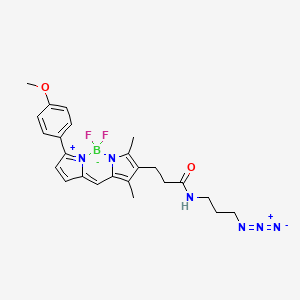
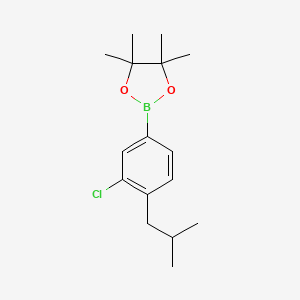
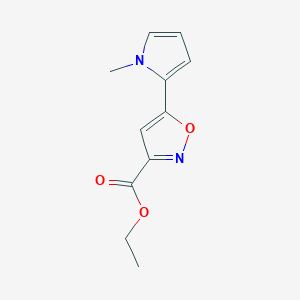



![(1-(Cyclopropylmethyl)-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13714366.png)
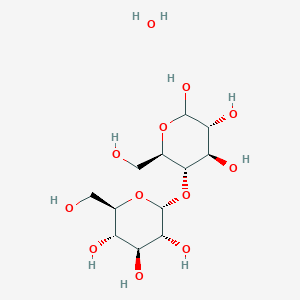
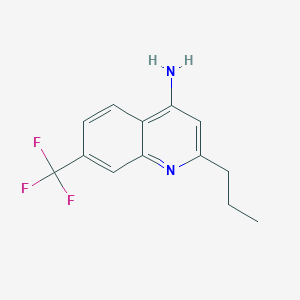



![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
